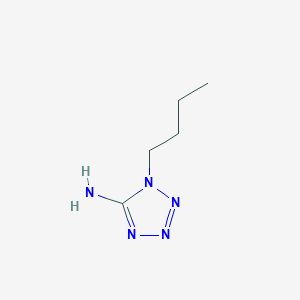

1-butyl-1H-tetrazol-5-amine

Description

Significance of Tetrazole Heterocycles in Contemporary Chemical Research

Tetrazole and its derivatives are synthetic compounds, not known to occur naturally, that have garnered substantial interest due to their wide range of applications. bohrium.com A primary reason for their significance is the ability of the tetrazole ring to act as a bioisostere for the carboxylic acid group. jocpr.comresearchgate.netnumberanalytics.com This means it can replace a carboxylic acid group in a drug molecule, often leading to improved metabolic stability and better pharmacokinetic properties. researchgate.netnumberanalytics.com This bioisosteric relationship has been successfully applied in the development of several FDA-approved drugs, such as the antihypertensive medications losartan (B1675146) and irbesartan. numberanalytics.com

The high nitrogen content of the tetrazole ring contributes to its planarity and unique electronic properties, possessing both electron-donating and electron-withdrawing capabilities. bohrium.commdpi.com These characteristics facilitate interactions with biological targets, such as through hydrogen bonding and coordination with metal ions. Beyond medicinal chemistry, tetrazoles are investigated for their energetic properties, finding use in materials science as components of gas generators in automobile airbags and as potential high-performance explosives or rocket propellants. wikipedia.orgacs.org The versatility of the tetrazole scaffold allows for the synthesis of a vast number of derivatives with diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. jocpr.combohrium.com

Structural Characteristics of 1-butyl-1H-tetrazol-5-amine in the Context of 5-Aminotetrazole (B145819) Derivatives

This compound is a derivative of 5-aminotetrazole, a foundational molecule in tetrazole chemistry. The parent 5-aminotetrazole is an amphiprotic compound that can exist as a cation or an anion. mdpi.com The structure of this compound features a butyl group attached to the N1 position of the tetrazole ring and an amine group at the C5 position. uni.luamerigoscientific.com The molecular formula is C₅H₁₁N₅. amerigoscientific.com

The substitution of the butyl group at the N1 position is a key structural feature. In unsubstituted 5-aminotetrazoles, tautomerism between 1H and 2H forms can occur. However, the presence of the butyl group at N1 locks the molecule into the 1H-tautomeric form, which imparts greater stability and more predictable reactivity compared to its unsubstituted counterparts. This specific substitution pattern distinguishes it from other isomers, such as 2-butyl-2H-tetrazol-5-amine. The amine group at the 5-position is crucial, classifying the compound as a 5-aminotetrazole derivative, a subclass known for its synthetic utility and biological relevance. mdpi.com

The synthesis of 1-substituted 5-aminotetrazoles can be achieved through various methods, a common one being the reaction of a primary amine (in this case, butylamine) with a source of azide (B81097). mdpi.com Another established route involves the [3+2] cycloaddition of nitriles with azides. bohrium.com

The structural arrangement of the butyl group and the amino group on the tetrazole ring dictates the molecule's physicochemical properties and its potential interactions. Spectroscopic and crystallographic methods are essential for the detailed characterization of these structures. For instance, in a related compound, 1-benzyl-5-amino-1H-tetrazole, X-ray diffraction revealed that the tetrazole and benzyl (B1604629) rings are not coplanar. academie-sciences.fr Such analyses provide precise bond lengths and angles, offering insight into the molecule's three-dimensional conformation. academie-sciences.fr

Physicochemical and Spectroscopic Data

The characterization of this compound relies on a combination of analytical techniques that elucidate its structural and electronic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁N₅ sigmaaldrich.com |

| Molecular Weight | 141.17 g/mol sigmaaldrich.com |

| CAS Number | 6280-31-5 sigmaaldrich.com |

| InChI Key | DAFSTKDZKAGKGV-UHFFFAOYSA-N amerigoscientific.com |

This table presents key identifying and physical properties of the compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Characteristic Signals |

|---|---|

| ¹H NMR | Signals for the butyl chain protons (δ ~0.9-4.3 ppm); Signal for the NH₂ protons. acs.org |

| ¹³C NMR | Signals for the butyl chain carbons (δ ~13-46 ppm); Signal for the C5 carbon of the tetrazole ring (δ ~152 ppm). acs.org |

| Infrared (IR) Spectroscopy | N-H stretching (~3300 cm⁻¹); C-N vibrations (~1600 cm⁻¹). |

This table summarizes the expected signals from common spectroscopic analyses used for structural confirmation.

Structure

3D Structure

Properties

IUPAC Name |

1-butyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5/c1-2-3-4-10-5(6)7-8-9-10/h2-4H2,1H3,(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFSTKDZKAGKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279037 | |

| Record name | 1-butyl-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-31-5 | |

| Record name | 6280-31-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-butyl-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Butyl 1h Tetrazol 5 Amine and Its Analogs

Classical and Established Synthetic Routes for 5-Aminotetrazoles

The foundational methods for constructing the 5-aminotetrazole (B145819) ring system rely on well-established cyclization and addition reactions. These routes have been refined over the years to improve yields, simplify procedures, and expand substrate scope.

Cyclization Reactions

Cyclization reactions are a cornerstone of tetrazole synthesis, involving the formation of the heterocyclic ring from acyclic precursors.

A prevalent and direct method for synthesizing 1-substituted tetrazoles is the three-component condensation of a primary amine, an orthoester (such as triethyl orthoformate), and an azide (B81097) source, typically sodium azide. researchgate.netresearchgate.net This reaction, often conducted in an acidic medium like glacial acetic acid, provides a straightforward pathway to compounds like 1-butyl-1H-tetrazol-5-amine, where the primary amine dictates the substituent at the N-1 position of the tetrazole ring. researchgate.net The process is widely used for various aliphatic and aromatic amines. researchgate.net However, its success can be limited with less basic amines, such as certain nitroanilines, or amines of the azole series, which may fail to react under these conditions. researchgate.net

The reaction proceeds by first forming an intermediate from the amine and orthoester, which then reacts with the azide to undergo cyclization. This method is not only applicable for simple amines but has also been used to prepare more complex molecules where the tetrazole moiety is introduced onto a larger scaffold. researchgate.net

Table 1: Examples of 1-Substituted Tetrazoles via Amine-Orthoester-Azide Cyclization

| Primary Amine | Orthoester | Azide Source | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Butylamine (B146782) | Triethyl orthoformate | Sodium Azide | 1-Butyl-1H-tetrazole | 75% | researchgate.net |

| Aniline | Triethyl orthoformate | Sodium Azide | 1-Phenyl-1H-tetrazole | 88% | researchgate.net |

| Cyclohexylamine | Triethyl orthoformate | Sodium Azide | 1-Cyclohexyl-1H-tetrazole | 83% | researchgate.net |

This table is interactive and can be sorted by column.

The conversion of thioureas into 5-aminotetrazoles represents a versatile and high-yielding synthetic strategy. acs.orgnih.gov This transformation involves the desulfurization of a thiourea (B124793) in the presence of an azide anion, which proceeds through a guanyl azide intermediate that subsequently undergoes electrocyclization to form the tetrazole ring. acs.orgscilit.com To facilitate the desulfurization step, a thiophilic promoter is required. nih.gov

Historically, mercury(II) salts like HgCl₂ were commonly used, proving effective for a wide range of mono-, di-, and trisubstituted thioureas. nih.govscholaris.caresearchgate.net This method has been successfully applied in both solution-phase and solid-phase synthesis. scholaris.ca However, due to the toxicity of mercury compounds, alternative, less toxic promoters have been sought. nih.gov Bismuth(III) salts, such as bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O), have emerged as an effective and nontoxic alternative, promoting the reaction efficiently under microwave heating conditions. nih.govacs.org This bismuth-promoted method can be performed as a one-pot, three-component reaction starting from an amine, an isothiocyanate, and sodium azide, offering high yields and simple workup procedures. nih.gov

Table 2: Synthesis of 1,5-Disubstituted 5-Aminotetrazoles from Thioureas

| Amine | Isothiocyanate | Promoter | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzylamine | Phenyl isothiocyanate | Bi(NO₃)₃·5H₂O | 1-Benzyl-N-phenyl-1H-tetrazol-5-amine | 89% | acs.org |

| Butylamine | Phenyl isothiocyanate | Bi(NO₃)₃·5H₂O | 1-Butyl-N-phenyl-1H-tetrazol-5-amine | 37% | acs.org |

| Ethylamine | Phenyl isothiocyanate | Bi(NO₃)₃·5H₂O | 1-Ethyl-N-phenyl-1H-tetrazol-5-amine | 32% | acs.org |

| Cyclohexylamine | Phenyl isothiocyanate | Bi(NO₃)₃·5H₂O | 1-Cyclohexyl-N-phenyl-1H-tetrazol-5-amine | 65% | nih.gov |

This table is interactive and can be sorted by column.

The [3+2] cycloaddition of an azide source to a carbon-nitrogen triple bond in nitriles and cyanamides is a fundamental route to the tetrazole ring. researchgate.netacs.org The synthesis of the parent 5-aminotetrazole was historically achieved through the reaction of cyanamide (B42294) with hydrazoic acid. google.comwikipedia.org To avoid the hazards of handling hydrazoic acid directly, modern protocols often generate it in situ from sodium azide and an acid. google.comwikipedia.org The reaction can also be performed with dicyandiamide. google.com The use of zinc salts as catalysts can facilitate the addition of sodium azide to nitriles in water, broadening the reaction's scope. acs.org

A highly effective method for preparing 1-substituted 5-aminotetrazoles involves the reaction of primary amines with cyanogen (B1215507) azide (N₃CN). nih.govorganic-chemistry.org This reaction proceeds through an imidoyl azide intermediate, which cyclizes to give the desired product in good yields under mild conditions, typically in an acetonitrile/water mixture. organic-chemistry.orgorganic-chemistry.org This approach is also suitable for synthesizing bis- and tris-aminotetrazole derivatives. nih.gov The regioselectivity of azide addition to cyanamides can be influenced by reaction conditions, potentially leading to different isomers (e.g., 1-aryl-5-aminotetrazole vs. 5-arylamino-1H-tetrazole). researchgate.netthieme-connect.com

Isocyanide-Based Approaches

Isocyanides serve as versatile C1 building blocks in multicomponent reactions for the synthesis of various heterocyclic scaffolds, including tetrazoles.

The reaction between isocyanides and hydrazoic acid (HN₃), often generated in situ from trimethylsilyl (B98337) azide (TMSN₃), is a well-established method for the synthesis of 1-substituted tetrazoles. nih.gov This [2+3] cycloaddition is quite general, working for both aliphatic and aromatic isocyanides. nih.gov

This core reaction is famously integrated into the Ugi-azide four-component reaction (UT-4CR), which combines an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and an azide source. scielo.org.mxnih.gov This process allows for the rapid assembly of complex 1,5-disubstituted tetrazoles from simple starting materials in a single step. nih.govscielo.org.mx The reaction first forms an iminium ion from the amine and carbonyl, which is then attacked by the isocyanide and the azide, followed by an intramolecular 1,5-dipolar electrocyclization to yield the final tetrazole product. scielo.org.mx While this method is powerful for creating molecular diversity, it typically yields 1,5-disubstituted tetrazoles and not 1-substituted 5-aminotetrazoles directly. nih.gov

Ugi-Azide Multicomponent Reactions for 1,5-Disubstituted Tetrazoles

The Ugi-azide four-component reaction (UT-4CR) stands as a cornerstone in the synthesis of 1,5-disubstituted-1H-tetrazoles. mdpi.comacs.org This reaction is a powerful tool in combinatorial chemistry and drug discovery, offering high efficiency and atom economy by combining four starting materials in a single step. mdpi.comscispace.com The classical inputs for the Ugi-azide reaction are an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and an azide source, typically hydrazoic acid generated in situ from sources like azidotrimethylsilane (B126382) (TMSN₃). scielo.org.mxmdpi.com

The reaction mechanism is initiated by the condensation of the amine and the aldehyde to form an imine. scielo.org.mxscielo.org.mx This imine is then protonated by hydrazoic acid to generate an iminium ion. scielo.org.mxscielo.org.mx The isocyanide undergoes a nucleophilic α-addition to the iminium ion, producing a nitrilium ion intermediate. scielo.org.mxscielo.org.mx This intermediate is subsequently trapped by the azide anion. The resulting adduct undergoes a final, irreversible 1,5-dipolar electrocyclization to yield the stable 1,5-disubstituted-1H-tetrazole ring system. scielo.org.mxscielo.org.mx

Research has demonstrated the broad scope of this reaction, accommodating a wide variety of aryl-ethanamines, alkyl and aryl aldehydes, and isocyanides, often proceeding under mild, catalyst-free conditions at room temperature. scielo.org.mx Yields are generally moderate to excellent and appear largely independent of the electronic or steric nature of the substituents on the starting materials. scielo.org.mx For instance, a series of eighteen 1,5-disubstituted-1H-tetrazoles were prepared with yields ranging from 70-94% using this method in methanol. scielo.org.mx

| Entry | Amine | Aldehyde | Isocyanide | Product | Yield (%) | Reference |

| 1 | Homoveratrylamine | Isovaleraldehyde | Cyclohexyl isocyanide | 1-(1-cyclohexyl-1H-tetrazol-5-yl)-N-(3,4-dimethoxyphenethyl)-3-methylbutan-1-amine | 80 | scielo.org.mx |

| 2 | Homoveratrylamine | Isovaleraldehyde | 4-Methoxybenzyl isocyanide | N-(3,4-dimethoxyphenethyl)-1-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-3-methylbutan-1-amine | 83 | scielo.org.mx |

| 3 | Homoveratrylamine | Isobutyraldehyde | t-Butyl isocyanide | 1-(1-(tert-butyl)-1H-tetrazol-5-yl)-N-(3,4-dimethoxyphenethyl)-2-methylpropan-1-amine | 91 | scielo.org.mx |

| 4 | 2-(4-chlorophenyl)ethan-1-amine | Benzaldehyde | t-Butyl isocyanide | 1-(1-(tert-butyl)-1H-tetrazol-5-yl)-N-(4-chlorophenethyl)-1-phenylmethanamine | 94 | scielo.org.mx |

Advanced and Specialized Synthetic Approaches

Beyond the foundational Ugi-azide reaction, a number of advanced and specialized synthetic strategies have been developed. These include other multicomponent reactions and methods that employ catalysts or green chemistry principles to enhance efficiency, selectivity, and environmental compatibility.

Multicomponent Reaction Strategies Beyond Ugi-Azide

While the Ugi-azide reaction is prevalent, other multicomponent strategies have been devised, often by coupling the Ugi reaction with subsequent transformations in a one-pot cascade or sequential process. These "high-order" MCRs enable the rapid construction of highly complex and diverse molecular architectures.

One such strategy involves a five-component reaction that combines an Ugi-azide reaction with a subsequent Pd/Cu-catalyzed intramolecular cyclization to synthesize 1,5-disubstituted tetrazole-benzofuran hybrids. rsc.org This protocol achieves the formation of six new bonds in a single operationally simple process under mild conditions. rsc.org Similarly, tetrazole-indole hybrid systems have been synthesized through a cascade sequence featuring an Ugi-azide reaction followed by a Pd/Cu-catalyzed hetero-annulation. beilstein-journals.org Another approach combines the Ugi-azide reaction with an intramolecular Heck reaction to produce complex tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds. beilstein-journals.org These methods highlight the modularity of MCRs, where the tetrazole core, formed via the Ugi-azide mechanism, serves as a platform for further complexity-generating transformations. beilstein-journals.org

Catalyst-Promoted and Green Chemistry Methods

To improve reaction rates, yields, and sustainability, researchers have explored catalyst-promoted and green chemistry-based approaches for tetrazole synthesis.

Metal-Catalyzed Syntheses (e.g., Gold, Zinc, Lanthanum)

Various metals have been shown to effectively catalyze the synthesis of tetrazoles and their derivatives. Zinc triflate (Zn(OTf)₂) has been identified as a highly efficient catalyst for a one-pot reaction involving alkenes, N-bromosuccinimide (NBS), nitriles, and TMSN₃. organic-chemistry.org This method rapidly produces 1,5-disubstituted tetrazoles featuring an α-bromo functionality on the N1-alkyl substituent, with reactions often completing in as little as ten minutes in high yields. organic-chemistry.org

Gold catalysis has also been applied in this field. For example, AuCl₃ has been used to catalyze the cyclization of an Ugi-azide product to afford a 1,5-disubstituted tetrazole-indole system in good to high yields. beilstein-journals.org In the realm of materials science, bis-1,5-disubstituted-1H-tetrazoles, synthesized via Ugi-azide reactions, have been used as polydentate ligands for lanthanide cations like Eu(III) and Tb(III) to create potent luminescent materials. nih.gov

Organocatalytic Methods (e.g., L-Proline)

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a greener alternative to traditional metal-based catalysis. scispace.com L-proline, a naturally occurring amino acid, has been successfully employed as an efficient and inexpensive organocatalyst for the synthesis of 5-substituted 1H-tetrazoles. researchgate.netresearchgate.net

This method promotes the [3+2] cycloaddition of various organic nitriles with sodium azide. scispace.comresearchgate.net The reaction proceeds under environmentally benign conditions and offers a simple, cost-effective, and high-yielding protocol. researchgate.netorganic-chemistry.org The scope is broad, proving effective for aliphatic and aryl nitriles, organic thiocyanates, and cyanamides. scispace.com The use of L-proline provides a safer and more economical alternative to potentially hazardous Lewis acid catalysts often used for this transformation. researchgate.net

Microwave-Assisted Protocols

Microwave-assisted synthesis has become a valuable tool in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. researchgate.net This technology has been successfully applied to the synthesis of 1,5-disubstituted tetrazoles.

Microwave heating has been used to drive Ugi-azide reactions, yielding novel tetrazole derivatives containing fragments of bioactive molecules in good to excellent yields (50-85%). acs.orgresearchgate.net In one study, reactions conducted under microwave irradiation at 95 °C were complete in 10 minutes, whereas the same reactions required 16 hours at reflux using conventional heating, resulting in lower yields. researchgate.net This method has also been used to prepare bis-1,5-disubstituted-1H-tetrazoles, with reactions yielding products in the 80-91% range under mild microwave conditions. nih.gov Ultrasound irradiation represents another non-conventional energy source that has been shown to assist in the solvent-free Ugi-azide synthesis of 1,5-disubstituted tetrazoles, aligning with the principles of green chemistry. mdpi.commdpi.comsciforum.net

Derivatization Strategies for this compound Frameworks

The chemical architecture of this compound provides multiple sites for chemical modification, allowing for the synthesis of a broad spectrum of derivatives. The exocyclic amine group and the nitrogen atoms of the tetrazole ring can all participate in reactions, leading to functionalized analogs with tailored properties.

Synthesis of Substituted 5-Aminotetrazoles and Functionalized Analogs

The synthesis of 1,5-disubstituted 5-aminotetrazoles is a key area of research, driven by the wide-ranging applications of these compounds. One effective approach is a multicomponent reaction promoted by a non-toxic bismuth salt, Bi(NO₃)₃·5H₂O. nih.govacs.org This method facilitates the reaction between an amine, phenyl isothiocyanate, and sodium azide under microwave heating to produce 1-substituted-N-phenyl-1H-tetrazol-5-amines. nih.govacs.org Research has shown that this reaction offers good yields and short reaction times. nih.govacs.org The regioselectivity is determined by the electronic properties of the amine, with the more electron-donating group typically attaching to the N1 position of the tetrazole ring. nih.gov For primary aliphatic amines like butylamine, the reaction yields the corresponding 1-butyl-N-phenyl-1H-tetrazol-5-amine. nih.govacs.org

Another powerful method for creating functionalized analogs is the Ugi-azide process. This one-pot multicomponent reaction involves an amine, an aldehyde or ketone, an isocyanide, and hydrazoic acid. scielo.org.mxresearchgate.net The reaction proceeds through the formation of an iminium ion, which then reacts with the isocyanide and azide anion, followed by an intramolecular 1,5-dipolar electrocyclization to form the 1,5-disubstituted tetrazole ring. scielo.org.mx This process allows for the creation of a diverse library of tetrazole derivatives by varying the four input components. scielo.org.mxresearchgate.net

| N1-Substituent | Product | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl (B1604629) | 1-Benzyl-N-phenyl-1H-tetrazol-5-amine | 2 | 89 | acs.org |

| Butyl | 1-Butyl-N-phenyl-1H-tetrazol-5-amine | 3 | 37 | nih.govacs.org |

| Ethyl | 1-Ethyl-N-phenyl-1H-tetrazol-5-amine | 2 | 32 | acs.org |

| tert-Butyl | 1-(tert-Butyl)-N-phenyl-1H-tetrazol-5-amine | 5 | 32 | acs.org |

Formation of Mesoionic Tetrazolium-5-aminides

The synthesis is typically a two-step process. First, a 1-substituted-5-aminotetrazole, such as this compound, undergoes quaternization. nih.govbeilstein-journals.org This is achieved by reacting the tetrazole with an alkylating agent, for instance, using a t-BuOH/HClO₄ system, which regioselectively adds a second substituent (e.g., a tert-butyl group) to the N3 position, forming a 1,3-disubstituted-5-aminotetrazolium salt. nih.govbeilstein-journals.orgbeilstein-journals.org In the second step, this salt is treated with a base, such as sodium hydroxide, to deprotonate the exocyclic amino group, yielding the mesoionic 1,3-disubstituted-tetrazolium-5-aminide. nih.govbsu.bybeilstein-journals.org These mesoionic compounds exhibit enhanced reactivity of the exocyclic nitrogen atom compared to their 5-aminotetrazole precursors. nih.govbeilstein-journals.org

| Step | Reaction | Description | Reference |

|---|---|---|---|

| 1 | Quaternization | Alkylation of a 1-substituted-5-aminotetrazole (e.g., with t-BuOH/HClO₄) to form a 1,3-disubstituted-5-aminotetrazolium salt. | nih.govbsu.bybeilstein-journals.org |

| 2 | Deprotonation | Treatment of the tetrazolium salt with a base (e.g., NaOH) to form the neutral mesoionic tetrazolium-5-aminide. | nih.govbsu.bybeilstein-journals.org |

Synthesis of (1H-Tetrazol-5-yl)-Allenes

(1H-Tetrazol-5-yl)-allenes are valuable and novel building blocks for the synthesis of other nitrogen-containing heterocycles. acs.orgresearchgate.net The synthesis of these compounds can be achieved through a Wittig reaction. acs.orgresearchgate.net The process starts with the preparation of a phosphonium (B103445) salt from a 1-substituted-(1H-tetrazol-5-yl)methanol derivative. For instance, a (1-butyl-1H-tetrazol-5-yl)methylphosphonium salt would serve as the key precursor.

This phosphonium salt is then treated with a base, like triethylamine, to generate a phosphorus ylide in situ. acs.org This reactive ylide subsequently undergoes a Wittig reaction with a ketene, which can also be generated in situ from an acyl chloride and triethylamine. acs.orgresearchgate.net This one-pot procedure affords the desired (1H-tetrazol-5-yl)-allene. The substituents on the resulting allene (B1206475) can be controlled by the choice of the acyl chloride used to generate the ketene. researchgate.net These allenes can then be used in cycloaddition reactions to create more complex heterocyclic systems like functionalized pyrroles and methylenepyrrolidines. acs.orgresearchgate.netevitachem.com

| Acyl Chloride Precursor | Resulting Allene Product | Yield (%) | Reference |

|---|---|---|---|

| Acetyl chloride | 1-(1-Benzyl-1H-tetrazol-5-yl)propa-1,2-diene | 38 | acs.orgresearchgate.net |

| Propionyl chloride | 1-(1-Benzyl-1H-tetrazol-5-yl)buta-1,2-diene | 45 | researchgate.net |

| Isobutyryl chloride | 1-(1-Benzyl-1H-tetrazol-5-yl)-3-methylbuta-1,2-diene | 49 | researchgate.net |

| Phenylacetyl chloride | 1-(1-Benzyl-1H-tetrazol-5-yl)-3-phenylpropa-1,2-diene | 40 | researchgate.net |

Note: The table shows results starting from a 1-benzyl analog, which serves as a model for the synthesis from a 1-butyl analog.

Compound Index

| Compound Name |

|---|

| 1-(tert-Butyl)-N-phenyl-1H-tetrazol-5-amine |

| 1-Benzyl-N-phenyl-1H-tetrazol-5-amine |

| This compound |

| 1-Butyl-N-phenyl-1H-tetrazol-5-amine |

| 1-Ethyl-N-phenyl-1H-tetrazol-5-amine |

| 1,3-di-tert-butyltetrazolium-5-aminide |

| (1-Benzyl-1H-tetrazol-5-yl)-allene |

| 1-(1-Benzyl-1H-tetrazol-5-yl)buta-1,2-diene |

| 1-(1-Benzyl-1H-tetrazol-5-yl)-3-methylbuta-1,2-diene |

| 1-(1-Benzyl-1H-tetrazol-5-yl)-3-phenylpropa-1,2-diene |

| 1-(1-Benzyl-1H-tetrazol-5-yl)propa-1,2-diene |

| Bismuth(III) nitrate pentahydrate |

| Phenyl isothiocyanate |

| Sodium azide |

| Sodium hydroxide |

| Triethylamine |

Chemical Reactivity and Transformation Pathways of 1 Butyl 1h Tetrazol 5 Amine

Reactivity of the Tetrazole Ring System

The tetrazole ring is an aromatic heterocycle with a high nitrogen content, rendering it electron-deficient and influencing its reactivity. cymitquimica.com This inherent electronic nature makes it susceptible to certain types of reactions while being resistant to others.

Electrophilic and Nucleophilic Substitution Reactions on the Ring

The tetrazole ring's electron-deficient character generally makes it resistant to electrophilic substitution. However, nucleophilic substitution reactions can occur, particularly at the 5-position, where the amine group is located. ekb.eg The reactivity can be influenced by the nature of the substituents on the ring. For instance, the presence of the butyl group at the N1 position can sterically and electronically affect the accessibility and reactivity of the ring atoms.

| Reaction Type | Reagent/Conditions | Product Type |

| Nucleophilic Substitution | Halogenated reagents | Substituted tetrazoles |

This table summarizes the general substitution reactivity of the tetrazole ring system.

[3+2] Cycloaddition Reactions of the Tetrazole Nucleus

The [3+2] cycloaddition is a characteristic reaction of the tetrazole ring system, often involving the reaction of an azide (B81097) with a nitrile. nih.govacs.org This reaction is a proficient route for the synthesis of 5-substituted 1H-tetrazoles. nih.govacs.org The reactivity in these cycloadditions can be enhanced through the use of catalysts. acs.org For instance, the thermal cycloaddition of 5-substituted tetrazoles with electron-deficient alkenes can yield bicyclic adducts. Microwave irradiation in the presence of catalysts like ZnCl₂ has been shown to significantly reduce reaction times while maintaining high yields.

Studies on related tetrazole systems, such as (1H-tetrazol-5-yl)-allenes, have demonstrated their participation in formal [3+2] cycloaddition reactions with aziridines to form tetrasubstituted pyrroles. acs.org The steric bulk of substituents on the allene (B1206475) can influence the reaction pathway, favoring 1,3-dipolar cycloaddition to yield 4-methylenepyrrolidines. acs.org

Reactions Involving the Amine and Butyl Substituents

The amine and butyl groups attached to the tetrazole ring introduce additional sites for chemical modification, expanding the synthetic utility of 1-butyl-1H-tetrazol-5-amine.

Oxidation Pathways Leading to Tetrazole Derivatives

The amine group of this compound can be susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate, can lead to the formation of corresponding tetrazole derivatives. In related tetrazole-thiol compounds, the thiol group can be oxidized to form disulfides or sulfonic acids. smolecule.com For instance, treatment of 5-butyl-1H-tetrazole with meta-chloroperbenzoic acid (m-CPBA) can result in the formation of an N-oxide.

Reduction Reactions, Including Ring Opening

Reduction reactions of tetrazole derivatives can lead to various products, including the opening of the tetrazole ring. For example, hydrogenation of 5-butyl-1H-tetrazole over a palladium on carbon (Pd/C) catalyst can cleave the ring to produce 1-butylguanidine. The use of reducing agents like lithium aluminum hydride can result in the formation of amine derivatives. In the case of related organotellurium tetrazole compounds, reduction with an alcoholic solution of aqueous hydrazine (B178648) can yield ditellurides and tellurides. researchgate.net

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

| Ring Opening | Pd/C, H₂ (50 psi), ethanol | 1-butylguanidine | 74 |

This table highlights a key reduction reaction leading to ring opening.

Alkylation and Acylation Processes

The amine group in this compound is a prime site for alkylation and acylation reactions. These reactions allow for the introduction of a wide variety of substituents, further functionalizing the molecule. For example, N-alkylation of the amine can be achieved through reductive amination. nih.gov

In the broader context of 5-substituted tetrazoles, alkylation and acylation at the ring nitrogens are also common. The regioselectivity of these reactions can be influenced by the substituent at the 5-position and the reaction conditions. For instance, acylation of 5-substituted-1H-tetrazoles with acyl halides can lead to the synthesis of 1,3,4-oxadiazoles through a degradative pathway. beilstein-journals.org

| Reaction Type | Reagent | Conditions | Product | Yield (%) |

| Alkylation | K₂CO₃, DMF | 80°C, 6h | 1-Butyl-5-(prop-2-yn-1-yl)tetrazole | 68 |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | 0°C → RT, 2h | 1-Butyl-5-acetyltetrazole | 85 |

This table provides examples of alkylation and acylation on a related 5-butyl-1H-tetrazole system.

Formation of Organometallic and Organometalloid Derivatives

The tetrazole ring system, including derivatives like this compound, demonstrates a capacity to coordinate with various metals and metalloids, leading to the formation of a diverse range of organometallic and organometalloid compounds. These reactions often involve the nitrogen atoms of the tetrazole ring or the exocyclic amine group, highlighting the compound's versatility as a ligand and synthetic building block.

A significant transformation is the palladium-catalyzed N-arylation of 1-substituted-1H-tetrazol-5-amines. aminer.orgresearchgate.net This reaction represents a key method for creating C-N bonds, forming N,1-diaryl-1H-tetrazol-5-amine derivatives. researchgate.net The process typically employs a palladium catalyst and has been shown to proceed with a broad substrate scope and good tolerance for various functional groups. aminer.orgresearchgate.net By carefully controlling reaction conditions, such as temperature, it is possible to suppress undesired side reactions like the Dimroth rearrangement, leading to the isolation of single isomers in good yields. researchgate.netresearchgate.net

The formation of complexes with other transition metals has also been explored. For instance, 1-tert-butyl-1H-tetrazole, a closely related analogue, reacts with copper(II) chloride to form a 1D coordination polymer. In this structure, the tetrazole acts as a monodentate ligand, coordinating to the copper cations through the N4 atom of the heterocyclic ring. researchgate.net

In the realm of organometalloid chemistry, tetrazole derivatives have been successfully used to create boron-containing compounds. One method involves the reaction of nitriles with boron-containing azides, such as those derived from organoboron compounds. google.comgoogle.com A notable synthesis involves a microwave-assisted reaction between a nitrile functionalized with a boronate ester and an azide source in a suitable solvent like 2,2,2-trifluoroethanol (B45653) (TFE). researchgate.net This approach has been optimized to produce various boron-containing tetrazole derivatives in moderate to excellent yields. researchgate.net

The following table summarizes the optimized conditions for the synthesis of a specific boron-containing tetrazole, illustrating the impact of reaction parameters on product yield. researchgate.net

Table 1: Optimization for the Synthesis of a Boron-Containing Tetrazole Derivative

| Entry | Heating Method | Time (min) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional | 30 | 71 | - |

| 2 | Microwave | 10 | 88 | - |

| 3 | Microwave | 20 | 98 | - |

| 4 | Microwave | 30 | 99 | 86 |

Data derived from a study on the synthesis of boron-containing tetrazoles under neutral microwave-assisted conditions. researchgate.net

Additionally, the synthesis of organosilicon derivatives of tetrazoles has been reported, indicating another pathway for the formation of organometalloid structures. researchgate.netscispace.com These syntheses expand the chemical space accessible from this compound and its parent structures, providing novel compounds for various applications.

Role in Olefination Reactions: Modified Julia-Kocienski Olefination Synthon Development

A derivative of this compound plays a crucial role in modern organic synthesis, specifically in the context of the Julia-Kocienski olefination. This reaction is a powerful tool for the formation of carbon-carbon double bonds (alkenes). The key reagent derived from the butyltetrazole structure is 1-tert-butyl-1H-tetrazol-5-yl sulfone (TBT sulfone) .

The Julia-Kocienski olefination is a modification of the classical Julia olefination, which traditionally used phenyl sulfones. In the late 20th century, researchers introduced heteroaryl sulfones to improve the reaction's efficiency and stereoselectivity. Kocienski and his colleagues introduced TBT sulfones in 2000. aminer.org These reagents offered enhanced stability compared to other heteroaryl sulfones, such as benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, which were prone to self-condensation under basic reaction conditions. researchgate.net The improved stability of the metallated TBT sulfones broadens the scope and effectiveness of the olefination. aminer.org

The general mechanism involves the deprotonation of the TBT sulfone to form a carbanion. This carbanion then adds to a carbonyl compound (an aldehyde or ketone) to form a β-alkoxy sulfone adduct. This intermediate undergoes a Smiles rearrangement followed by the elimination of sulfur dioxide and the 1-tert-butyl-tetrazolate anion to yield the desired alkene. researchgate.net The reaction is highly regarded for its operational simplicity ("one-pot" reaction), mild conditions, and often high (E)-stereoselectivity for the resulting alkene. aminer.org

A significant application of TBT sulfones is in the synthesis of fluorinated alkenes. For example, 1-tert-butyl-1H-tetrazol-5-yl fluoromethyl sulfone (TBTSO2CH2F) has been developed as an efficient synthon for creating monofluoroalkenes. medsci.cn The base-mediated reaction between this fluorinated TBT sulfone and various carbonyl compounds provides access to both terminal and internal monofluoroalkenes. medsci.cn The stereoselectivity (E/Z ratio) of the product can often be controlled by adjusting the reaction solvent and temperature. medsci.cn

Research has shown the superiority of the TBT-sulfone reagent in certain fluoroolefination reactions compared to its benzothiazole (B30560) (BT) and phenyltetrazole (PT) counterparts, as demonstrated in the table below. medsci.cn

Table 2: Comparison of Sulfone Reagents in the Fluoroolefination of 2-Naphthaldehyde

| Sulfone Reagent | Additive | Product Yield (%) |

|---|---|---|

| BT-SO2CH2F | None | 0 (decomposition) |

| BT-SO2CH2F | HMPA | 39 |

| PT-SO2CH2F | None | 31 |

| PT-SO2CH2F | HMPA | 60 |

| TBT-SO2CH2F | None | 43 |

| TBT-SO2CH2F | HMPA | 75 |

HMPA: Hexamethylphosphoric triamide. The data shows that the TBT-sulfone reagent provided the highest yield in the presence of the additive. medsci.cn

The development of TBT sulfones as synthons for the Julia-Kocienski olefination underscores the importance of the 1-butyltetrazole moiety in facilitating key transformations in synthetic organic chemistry.

Computational and Theoretical Studies on 1 Butyl 1h Tetrazol 5 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for elucidating the intrinsic properties of 1-butyl-1H-tetrazol-5-amine, offering a detailed understanding of its electronic structure, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure, Energetics, and Heats of Formation

Density Functional Theory (DFT) is a cornerstone for the computational study of tetrazole derivatives. mdpi.com Methods such as the B3LYP functional are frequently employed to investigate electronic structures, molecular properties, and energetics. mdpi.comunl.eduacs.org For 5-aminotetrazole (B145819) systems, DFT calculations provide a robust framework for exploring chemical reactivity and stability. mdpi.com

These calculations can determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity. Furthermore, DFT is used to generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule and indicate regions susceptible to electrophilic or nucleophilic attack. mdpi.com

The heat of formation, a critical measure of a compound's energetic content, is also calculated using computational methods. For high-nitrogen compounds like this compound, this is often achieved by designing isodesmic reactions. This approach involves a hypothetical reaction where the number and types of bonds are conserved on both sides, allowing for the cancellation of systematic errors in the calculation and yielding more accurate enthalpy values. nih.gov

Tautomeric Equilibria and Relative Stability Analysis

The tetrazole ring is subject to tautomerism, with the unsubstituted 5-aminotetrazole existing in both 1H and 2H forms. unl.edu When a substituent like a butyl group is introduced, it can attach to different nitrogen atoms in the ring, leading to the formation of regioisomers. The alkylation of 5-aminotetrazole typically yields a mixture of 1-alkyl-1H-tetrazol-5-amine and 2-alkyl-2H-tetrazol-5-amine. mdpi.comnih.gov

Computational studies are crucial for determining the relative stability of these isomers. DFT calculations have shown that for many 5-aminotetrazole derivatives, the 2,5-disubstituted isomer is often thermodynamically more stable than the 1,5-disubstituted counterpart. mdpi.com The calculated energy differences help rationalize the experimentally observed product ratios in synthesis. For instance, in the alkylation of N-benzoyl 5-(aminomethyl)tetrazole, DFT was used to confirm the structures and relative proportions of the resulting 1,5- and 2,5-disubstituted regioisomers. mdpi.com This theoretical framework is directly applicable to the this compound system for understanding its stability relative to the 2-butyl isomer.

Spectroscopic Parameter Prediction and Spectral Assignment

Theoretical calculations are instrumental in the prediction of spectroscopic parameters, which aids in the definitive structural confirmation of synthesized compounds. This is particularly important when distinguishing between the 1,5- and 2,5-isomers of substituted aminotetrazoles, which can be challenging to assign based on experimental data alone. mdpi.combeilstein-journals.org

One of the most reliable indicators for distinguishing these isomers is the ¹³C NMR chemical shift of the carbon atom within the tetrazole ring (C5). Computational models consistently predict, and experiments confirm, that the C5 carbon in 2,5-disubstituted tetrazoles is significantly deshielded (appears at a higher ppm value) compared to the C5 carbon in the corresponding 1,5-isomers. mdpi.combeilstein-journals.orgbeilstein-journals.org This downfield shift is typically in the range of 9-12 ppm. mdpi.com By comparing the computationally predicted NMR spectra with the experimental data, an unambiguous assignment of the chemical structure can be made. beilstein-journals.orgmdpi.com

| Isomer Type | Typical ¹³C NMR Shift Range for C5 (ppm) | Reference Compound Example |

|---|---|---|

| 1,5-Disubstituted Tetrazole | 152–156 | 1-methyl-5H-tetrazole |

| 2,5-Disubstituted Tetrazole | 162–167 | 2-methyl-5H-tetrazole |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron distribution in a molecule. It examines charge transfer interactions, bond strengths, and orbital hybridizations. By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the extent of electron delocalization, which is a key factor in molecular stability. researchgate.net

Molecular Modeling and Simulation

Beyond quantum chemical calculations, molecular modeling and simulation techniques are used to study the dynamic and conformational properties of this compound and its derivatives.

Conformational Analysis of Derivatives

The butyl group attached to the tetrazole ring is not rigid; it possesses several rotatable single bonds. The different spatial arrangements that result from rotation around these bonds are known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.

Prediction of Chemical Properties and Reactivity Profiles

Computational chemistry provides powerful tools for the prediction of chemical properties and the elucidation of reactivity profiles for molecules like this compound, often before they are synthesized or experimentally tested. These theoretical calculations, based on the principles of quantum mechanics, can determine a wide range of molecular descriptors that govern the compound's behavior.

For this compound, several key properties have been calculated and are available through chemical databases. These descriptors are fundamental in understanding its potential physical and chemical characteristics. For instance, the molecular weight is calculated to be approximately 141.18 g/mol . nih.gov The octanol/water partition coefficient (LogP), a measure of a compound's lipophilicity, is predicted to be low, indicating a degree of hydrophilicity. nih.gov Such computational predictions are the first step in assessing the molecule's potential interactions in a biological system.

The reactivity of the tetrazole ring system, a core feature of this compound, is a subject of significant computational interest. The distribution of electron density across the ring and its substituents dictates its behavior in chemical reactions. Theoretical studies on substituted tetrazoles often focus on the electronic properties of the four nitrogen atoms in the ring, which can act as hydrogen bond acceptors. nih.gov The N-H group of the amine and the potential for tautomerism in the tetrazole ring itself are critical aspects of its reactivity. Computational models can predict the most stable tautomeric forms and the energy barriers for their interconversion, which is crucial for understanding how the molecule will interact with other chemical species or biological targets.

Table 1: Predicted Physicochemical Properties of this compound Below is an interactive table summarizing the computationally predicted properties for this compound.

| Property | Predicted Value | Source |

| Molecular Formula | C₅H₁₁N₅ | nih.gov |

| Molecular Weight | 141.18 g/mol | nih.gov |

| Monoisotopic Mass | 141.10144537 Da | nih.gov |

| XLogP3 | 0.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Polar Surface Area | 85.8 Ų | nih.gov |

This table is generated based on computationally derived data.

In Silico Approaches for Ligand Design and Interaction Studies

In silico methods, particularly molecular docking, are indispensable in modern drug discovery for designing ligands and studying their interactions with biological targets. The this compound scaffold and its derivatives have been subject to such computational analyses to explore their potential as therapeutic agents. These studies help to visualize and quantify the binding of ligands to the active sites of proteins and enzymes, providing insights that guide the synthesis of more potent and selective compounds.

Molecular docking studies involving derivatives of 1H-tetrazol-5-amine have been performed to evaluate their affinity for various biological targets, such as bacterial enzymes. lcbio.pl For example, in the design of novel antimicrobial agents, derivatives of this core structure were docked into the active sites of DNA gyrase and topoisomerase IV, which are crucial bacterial enzymes. lcbio.plnih.gov These simulations predicted the binding modes of the tetrazole derivatives, identifying key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the enzyme's binding pocket. lcbio.pl The results of these docking studies often show a strong correlation with experimentally determined biological activities, validating the computational models. researchgate.net

The tetrazole ring is often used in medicinal chemistry as a bioisostere for a carboxylic acid group, as it shares similar steric and electronic properties but can offer improved metabolic stability. nih.gov In silico studies explore this bioisosteric replacement by modeling the interactions of the tetrazole's nitrogen atoms. These atoms can act as hydrogen bond acceptors, mimicking the interactions of a carboxylate group. nih.gov Furthermore, the aromatic nature of the tetrazole ring can participate in π–π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. nih.gov Computational studies allow researchers to predict and analyze these crucial binding interactions, facilitating the rational design of new ligands based on the this compound framework for a variety of therapeutic targets.

Table 2: Summary of In Silico Interaction Studies on Tetrazole Derivatives This interactive table provides an overview of molecular docking studies conducted on compounds containing the 1H-tetrazol-5-amine scaffold.

| Target Enzyme/Receptor | Class of Tetrazole Derivative | Key Findings from Docking Studies | Source |

| DNA Gyrase & Topoisomerase IV | 1,5-disubstituted tetrazoles | Prediction of binding modes and affinity, guiding the design of potent antimicrobial agents. | lcbio.plnih.gov |

| Cyclooxygenase-2 (COX-2) | 5-substituted 1H-tetrazoles | Identification of possible binding modes and correlation between docking scores and experimental inhibitory values. | researchgate.net |

| Casein kinase 2 (CSNK2A1) | 5-substituted 1H-tetrazoles | Disclosure of binding energies and potential interactions within the receptor's active site. | nih.gov |

This table summarizes findings from computational studies on derivatives related to the core structure of this compound.

Advanced Applications of 1 Butyl 1h Tetrazol 5 Amine and Its Derivatives in Chemical Sciences

Coordination Chemistry and Ligand Design

The tetrazole ring, with its multiple nitrogen atoms, offers a rich coordination environment, making 1-butyl-1H-tetrazol-5-amine and its analogs attractive ligands for the construction of diverse metal-containing supramolecular structures.

Metal Coordination and Complexation Behavior

Derivatives of 5-aminotetrazole (B145819) are known to coordinate with a variety of transition metals, leading to the formation of stable complexes. The coordination can occur through one or more of the nitrogen atoms of the tetrazole ring, as well as the exocyclic amine group, allowing for a range of coordination modes, including monodentate, bidentate, and bridging fashions. This versatility enables the construction of coordination complexes with diverse dimensionalities, from simple mononuclear species to intricate three-dimensional frameworks. rsc.orgrsc.org

The presence of the butyl group in this compound can influence the solubility and crystal packing of the resulting metal complexes. The coordination of tetrazole-based ligands to metal centers can be tailored by the choice of metal ion, counter-anion, and reaction conditions, leading to complexes with specific geometries and electronic properties. For instance, the formation of energetic coordination compounds has been explored using aminotetrazole derivatives, where the metal ion can act as a template to bring energetic ligands into close proximity, thereby enhancing the energetic properties of the material. rsc.org

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of tetrazole derivatives to act as multidentate linkers has been exploited in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are of significant interest due to their porous nature and potential applications in gas storage, separation, and catalysis. The rigid and nitrogen-rich nature of the tetrazole ring contributes to the thermal stability and high surface area of the resulting frameworks.

While specific research on MOFs derived directly from this compound is not extensively documented, the broader class of 5-aminotetrazole derivatives has been successfully employed as ligands for the construction of MOFs. For example, in situ ligand formation from related aminotetrazole precursors has led to the synthesis of novel MOFs with interesting structural topologies and gas sorption properties. rsc.org The functionalization of the tetrazole ring, such as with the butyl group, can be a strategy to modulate the pore environment and hydrophobicity of the MOF, thereby influencing its selective adsorption capabilities. The use of tetrazole-based ligands in conjunction with other auxiliary ligands can also lead to the formation of complex coordination polymers with diverse structures and properties, including luminescence and magnetism. rsc.org

Catalytic Applications as Ligands in Organic Transformations

The nitrogen-rich environment provided by tetrazole-based ligands can be beneficial in catalysis, where they can stabilize metal centers in various oxidation states and influence the steric and electronic properties of the catalytic active site. While the direct catalytic application of this compound as a ligand is an emerging area of research, the broader class of tetrazole derivatives has shown promise in this field.

The coordination of these ligands to transition metals can generate catalysts for a range of organic transformations. The specific substitution on the tetrazole ring, such as the butyl group, can be used to fine-tune the catalyst's activity and selectivity by altering its solubility in different reaction media and by sterically influencing the approach of substrates to the metal center.

Materials Science and Engineering

The high nitrogen content and inherent stability of the tetrazole ring make this compound and its derivatives valuable precursors for the development of advanced materials with specialized properties.

High-Nitrogen Content Materials for Energetic Applications

5-Aminotetrazole and its derivatives are well-established as a class of high-nitrogen energetic materials. nih.govresearchgate.net The high positive heat of formation of the tetrazole ring contributes significantly to the energy content of these compounds. The decomposition of these materials often leads to the formation of large volumes of nitrogen gas, a desirable characteristic for propellants and gas-generating agents.

The introduction of a butyl group on the tetrazole ring can influence the energetic properties, such as density, thermal stability, and sensitivity to external stimuli. While the parent 5-aminotetrazole is a well-studied energetic compound, N-alkylation can be a strategy to modify its physical and energetic characteristics. For instance, the synthesis of energetic polymers based on 5-aminotetrazole has been explored to create materials with tailored energetic performance and mechanical properties. mdpi.com The nitration of aminotetrazoles is another route to further enhance their energetic output.

Below is a table comparing the properties of related energetic materials, illustrating the impact of different functional groups on their performance.

| Compound | Decomposition Temperature (°C) | Crystal Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| DMPT-1 | 224 | 1.806 | 8610 | 30.2 |

| RDX | 205 | 1.80 | 8795 | 34.9 |

| TNT | 295 | 1.65 | 7303 | 21.3 |

Data for DMPT-1 (1-((4-Amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-1H-tetrazol-5-amine), a derivative of 5-aminotetrazole, is presented for comparison. nih.gov

Corrosion Inhibition Properties

Tetrazole derivatives have been extensively investigated as corrosion inhibitors for various metals and alloys in acidic media. iaea.org The mechanism of inhibition is generally attributed to the adsorption of the tetrazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The multiple nitrogen atoms and the potential for π-electron interactions with the metal surface facilitate strong adsorption.

The presence of the butyl group in this compound can enhance its corrosion inhibition efficiency. The hydrophobic butyl chain can contribute to the formation of a more compact and water-repellent protective layer on the metal surface. The amine group can also participate in the adsorption process. Studies on related tetrazole derivatives have shown that they can act as mixed-type inhibitors, affecting both the anodic and cathodic corrosion reactions. imist.maelectrochemsci.org The effectiveness of these inhibitors is dependent on their concentration, the nature of the metal, and the corrosive medium. The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm.

The following table summarizes the inhibition efficiency of a related tetrazole derivative on carbon steel in a corrosive environment.

| Inhibitor Concentration (mM) | Inhibition Efficiency (%) |

| 0.1 | 85.2 |

| 0.5 | 92.8 |

| 1.0 | 95.6 |

| 5.0 | 97.1 |

Data for 1-Phenyl-1H-tetrazole-5-thiol on Q235 steel in 1 M HCl is presented as a representative example of the performance of tetrazole-based corrosion inhibitors. electrochemsci.org

Flame Retardant Applications

Tetrazole derivatives are recognized for their exceptionally high nitrogen content, a key attribute for applications in flame retardant materials. wikipedia.org The thermal decomposition of high-nitrogen compounds can release large volumes of non-combustible gases, such as nitrogen (N₂), which dilutes flammable gases and oxygen in the vicinity of the flame. This process, coupled with the formation of a stable char layer, contributes to the material's fire resistance.

Recent research has focused on creating synergistic flame retardants by incorporating phosphorus, nitrogen, and sulfur elements into a single molecular structure based on tetrazoles. researchgate.net For instance, a novel compound synthesized from 2-thenaldehyde, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), and an amino-azole was designed to act as a co-curing agent in epoxy resin systems. researchgate.net The resulting materials exhibit excellent flame retardancy; a composition with just 5 wt% of a tetrazole-based additive achieved the highest UL-94 V-0 rating and increased the limiting oxygen index (LOI) to 30.5%. researchgate.net Furthermore, this modification led to a significant reduction in the peak heat release rate (PHRR) and total smoke production (TSP), demonstrating the efficacy of tetrazole derivatives in enhancing the fire safety of polymers. researchgate.net

Organic Synthesis Building Blocks and Intermediates

The structural features of this compound make it a valuable precursor and participant in sophisticated organic transformations, enabling the construction of diverse and complex molecular architectures.

5-Aminotetrazole and its N-substituted derivatives, such as this compound, are highly effective building blocks in multicomponent reactions (MCRs). semanticscholar.orgresearchgate.netclockss.org In MCRs, these compounds can function as 1,3-binucleophilic reagents, where both the exocyclic amino group and an endocyclic nitrogen atom participate in the reaction. clockss.orgresearchgate.net This reactivity allows for the rapid assembly of complex heterocyclic systems in a single synthetic operation.

The Biginelli reaction, a well-known MCR, utilizes 5-aminotetrazole, aldehydes, and β-dicarbonyl compounds to produce tetrazolo[1,5-a]pyrimidines. researchgate.net The N-butyl group in this compound influences the solubility and reactivity of the scaffold and becomes an integral part of the final molecular structure. Similarly, in the Passerini and Ugi MCRs, tetrazole-based components are used to generate novel molecular scaffolds with high efficiency. nih.govbeilstein-journals.orgnih.govrug.nlbeilstein-archives.org For example, the Ugi-azide four-component reaction (UA-4CR) employs an aldehyde, an amine, an isocyanide, and an azide (B81097) source (like TMSN₃) to yield 1,5-disubstituted 1H-tetrazoles. nih.govresearchgate.netacs.org The use of tetrazole aldehydes as building blocks in these reactions facilitates the creation of libraries of diverse, drug-like molecules that would be challenging to access through other synthetic routes. beilstein-journals.org

| Reaction Type | Reactants (Tetrazole Component Highlighted) | Product Class | Reference(s) |

| Biginelli Reaction | 5-Aminotetrazole , Aldehyde, β-Ketoester | Tetrazolo[1,5-a]pyrimidines | researchgate.netclockss.org |

| Passerini Tetrazole Reaction | Aldehyde/Ketone, Isocyanide, TMSN₃ | 5-(1-Hydroxyalkyl)tetrazoles | nih.govwikipedia.org |

| Ugi-Azide Reaction | Aldehyde, Amine, Isocyanide, TMSN₃ | 1,5-Disubstituted 1H-tetrazoles | nih.govacs.org |

In medicinal chemistry, the tetrazole ring is a well-established bioisostere for the carboxylic acid group. This substitution is a key strategy in drug design to enhance a molecule's pharmacological profile. The 5-substituted-1H-tetrazole moiety offers several advantages over a carboxylic acid, including improved metabolic stability, increased lipophilicity, and better oral bioavailability.

The similar acidity of the tetrazole proton (pKa ≈ 4.9) compared to a carboxylic acid (pKa ≈ 4.5) allows it to maintain crucial ionic interactions with biological targets. At the same time, the tetrazole ring is more resistant to metabolic reduction than a carboxylic acid. This bioisosteric replacement has been successfully applied in numerous FDA-approved drugs. The substitution can lead to enhanced potency and a more favorable pharmacokinetic profile.

| Functional Group | Typical pKa | Lipophilicity (Compared to R-H) | Key Features in Drug Design |

| Carboxylic Acid (-COOH) | ~4.2 - 4.5 | Lower | Can form strong hydrogen bonds; susceptible to metabolic reduction. |

| 5-Substituted 1H-Tetrazole | ~4.5 - 4.9 | Higher | Metabolically stable; can improve membrane permeability and bioavailability. nist.gov |

Derivatives of this compound are instrumental in the Julia-Kocienski olefination, a powerful method for stereoselective alkene synthesis. Specifically, 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones and related 1-phenyl-1H-tetrazol-5-yl (PT) sulfones serve as highly effective synthons. researchgate.netnih.gov These tetrazolyl sulfones are more stable under basic conditions compared to other heteroaryl sulfones, reducing self-condensation side reactions. nih.govcas.cn

This methodology is particularly valuable for the synthesis of fluoroalkenes, which are important structural motifs in pharmaceuticals and agrochemicals. cas.cn 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone has been developed as an efficient synthon for creating both terminal and internal monofluoroalkenes. researchgate.net The stereochemical outcome (E/Z selectivity) of the olefination can often be controlled by tuning the reaction conditions, such as the base, solvent, and temperature. researchgate.netnih.gov For instance, sulfones stabilized by benzylic or allylic conjugation can lead to alkenes with high (Z)-selectivity. researchgate.net

| Sulfone Reagent | Typical Substrate | Key Advantage | Stereoselectivity | Reference(s) |

| 1-tert-Butyl-1H-tetrazol-5-yl (TBT) Sulfone | Ketones, Aldehydes | Improved stability of metallated intermediate | High (Z)-selectivity for trisubstituted alkenes | researchgate.netresearchgate.net |

| 1-Phenyl-1H-tetrazol-5-yl (PT) Sulfone | Aldehydes | Good E-selectivity, mild reaction conditions | Generally E-selective | nih.govorganic-chemistry.org |

| 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone | Carbonyl Compounds | Synthon for monofluoroalkenes | E/Z selectivity is tunable by conditions | researchgate.net |

Biochemical Research Tools and Probes

The unique photochemical properties of the tetrazole ring have been harnessed to develop sophisticated tools for biochemical and proteomics research.

Tetrazole derivatives have emerged as powerful photo-affinity labeling (PAL) agents for studying protein-protein interactions (PPIs) and identifying drug targets. nih.govresearchgate.net Upon irradiation with UV light, certain tetrazoles can be activated to generate highly reactive intermediates, such as nitrile imines. acs.orgrsc.org These intermediates can then form covalent bonds with nearby molecules, including amino acid residues on interacting proteins.

This "photoclick chemistry" allows researchers to capture weak or transient interactions that are often difficult to study using other methods. nih.gov Light-activatable 2,5-disubstituted tetrazole probes have been developed to globally map aspartate and glutamate (B1630785) residues in bacterial proteomes with high selectivity. nih.govchemrxiv.org Because these probes are inert before photoactivation, they can be used for profiling in living cells. nih.gov By incorporating a tetrazole moiety into a known ligand or bioactive molecule, scientists can create a probe that, upon photoactivation, covalently links to its specific protein target, enabling its identification and characterization within the complex cellular environment. acs.orgrsc.orgcityu.edu.hk This strategy is a valuable tool for target deconvolution in drug discovery. researchgate.net

Design of Inhibitors for Specific Biological Targets (e.g., Inflammasome-Caspase-1 Complex, Bacterial Topoisomerases)

Derivatives of this compound have been investigated as foundational structures in the design of potent and selective inhibitors for critical biological targets, namely the inflammasome-caspase-1 complex and bacterial topoisomerases. These targets are implicated in inflammatory diseases and bacterial infections, respectively, making their inhibition a significant therapeutic strategy.

Inhibition of the Inflammasome-Caspase-1 Complex

The inflammasome-caspase-1 pathway is a critical component of the innate immune response, and its dysregulation can lead to a variety of inflammatory disorders. nih.gov Consequently, the development of inhibitors for this pathway is of great interest. Researchers have identified a novel class of non-covalent caspase-1 inhibitors based on the 1,5-disubstituted α-amino tetrazole scaffold. nih.govrug.nl

The discovery of these inhibitors was facilitated by a combination of computational screening, chemical synthesis, and in vitro testing. nih.govrug.nl This integrated approach allowed for the identification of compounds that can effectively inhibit the release of interleukin-1β (IL-1β) in activated macrophages, with activities in the low micromolar range. nih.govrug.nl Notably, these non-covalent inhibitors demonstrate comparable efficacy to known covalent inhibitors, which have previously failed in clinical trials. nih.govrug.nl The development of non-covalent inhibitors is a significant step forward, as they may offer improved safety and pharmacokinetic profiles.

The core structure of these inhibitors, the 1,5-disubstituted α-amino tetrazole, provides a versatile platform for further optimization. nih.gov By modifying the substituents at the 1 and 5 positions of the tetrazole ring, it is possible to fine-tune the inhibitory activity and selectivity of the compounds. This adaptability makes them promising candidates for the development of new anti-inflammatory drugs. nih.gov

Inhibition of Bacterial Topoisomerases

In the realm of antibacterial drug discovery, derivatives of 1H-tetrazol-5-amine have been synthesized and evaluated as potent antimicrobial agents that target bacterial DNA topoisomerase IV and DNA gyrase. nih.govlcbio.pl These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antimicrobial therapy.

A series of 1,5-disubstituted tetrazole derivatives were prepared and screened for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains. nih.govlcbio.pl Among the synthesized compounds, certain derivatives exhibited significant inhibitory activity, with minimum inhibitory concentrations (MICs) in the range of 1-208 μM. nih.govlcbio.pl

Molecular docking studies were conducted to elucidate the binding interactions of these tetrazole derivatives with the active sites of DNA gyrase and topoisomerase IV from Staphylococcus aureus. nih.govlcbio.pl These computational studies, in conjunction with the in vitro activity data, provide a rational basis for the design of more potent inhibitors. The non-cytotoxic nature of the most active compounds against human cell lines further underscores their potential as selective antibacterial agents. nih.govlcbio.pl

| Compound | Target Organism | Target Enzyme | MIC (µM) |

| Derivative 10 | Gram-positive & Gram-negative strains | DNA Gyrase & Topoisomerase IV | 1-208 |

| Derivative 11 | Gram-positive & Gram-negative strains | DNA Gyrase & Topoisomerase IV | 1-208 |

Future Research Directions and Emerging Opportunities in 1 Butyl 1h Tetrazol 5 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research in the synthesis of 1-butyl-1H-tetrazol-5-amine is expected to focus on the development of novel and sustainable methodologies that offer improvements in terms of yield, safety, and environmental impact.

Current synthetic strategies for related 1-substituted 5-aminotetrazoles often rely on multi-step processes that may involve hazardous reagents. nih.gov A promising direction is the advancement of one-pot, multicomponent reactions (MCRs). eurekaselect.comnih.gov These reactions, which combine three or more starting materials in a single step, offer significant advantages in terms of atom economy and waste reduction. benthamdirect.comclockss.org For instance, a bismuth-promoted three-component synthesis has been reported for 1-substituted-5-aminotetrazoles, showcasing the potential for cleaner catalytic systems. acs.org Exploring similar MCRs for the direct synthesis of this compound from readily available starting materials like butylamine (B146782), a cyanide source, and an azide (B81097) source would be a significant step forward.

Furthermore, the principles of green chemistry, such as the use of renewable solvents, energy-efficient reaction conditions (e.g., microwave or ultrasonic irradiation), and the development of reusable catalysts, will be pivotal. jchr.orgbenthamdirect.com Nanomaterial-based catalysts, for example, have shown promise in the synthesis of tetrazole derivatives and could be adapted for the production of this compound. nih.gov

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Advantages | Potential Challenges for this compound |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. benthamdirect.comclockss.org | Optimization of reaction conditions and catalyst selection for specific substrates. |

| Green Catalysis | Use of non-toxic and reusable catalysts, milder reaction conditions. nih.govjchr.org | Catalyst stability and recovery for industrial-scale production. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, scalability. | Initial setup costs and optimization of flow parameters. |

Exploration of New Reactivity Patterns and Derivatization Strategies

The this compound molecule possesses multiple reactive sites, including the amino group and the nitrogen atoms of the tetrazole ring, making it a versatile building block for the synthesis of more complex molecules. researchgate.net Future research will likely focus on exploring the full extent of its reactivity and developing novel derivatization strategies.

The exocyclic amino group can undergo a variety of reactions, such as acylation, alkylation, and Schiff base formation, to introduce new functional groups and modify the compound's properties. ajol.info These derivatization reactions can lead to the creation of libraries of novel compounds with potential applications in medicinal chemistry and materials science. nih.gov

Furthermore, the tetrazole ring itself can participate in various chemical transformations. For example, N-functionalization of the tetrazole ring can be explored to modulate the electronic properties and stability of the molecule. nih.gov The reactivity of the ring nitrogen atoms towards electrophiles and their participation in cycloaddition reactions are also areas ripe for investigation. Understanding these reactivity patterns will enable the rational design and synthesis of new functional materials and bioactive molecules based on the this compound scaffold.

Advanced Computational Modeling for Structure-Property Relationship Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding the structure-property relationships of molecules like this compound. iosrjournals.orgacs.org Future research will increasingly leverage advanced computational modeling to predict and rationalize the chemical behavior and physical properties of this compound and its derivatives.

DFT calculations can be employed to investigate various molecular properties, including electronic structure, vibrational frequencies, and NMR chemical shifts. academie-sciences.fr These theoretical predictions can be correlated with experimental data to gain deeper insights into the molecule's behavior. For instance, computational studies on substituted tetrazoles have been used to investigate their aromaticity, stability, and reactivity. iosrjournals.orgnih.gov

Moreover, computational modeling can be instrumental in guiding the design of new derivatives with desired properties. By simulating the effects of different substituents on the electronic and steric properties of the this compound core, researchers can prioritize synthetic targets with enhanced activity or specific functionalities. acs.orgnih.gov This in silico approach can significantly accelerate the discovery and development of new materials and therapeutic agents.

Table 2: Key Parameters from Computational Studies of Tetrazole Derivatives

| Parameter | Significance | Reference |

| Heats of Formation (HOFs) | Indicates the energetic content and stability of the molecule. | nih.gov |

| Energy Gaps (HOMO-LUMO) | Relates to the chemical reactivity and electronic transitions. | nih.gov |

| Adsorption Energy | Predicts the interaction of the molecule with surfaces, relevant for applications like corrosion inhibition. | acs.orgacs.org |

| Mulliken Charges | Provides insight into the charge distribution and reactive sites within the molecule. | acs.org |

Expansion of Applications in Specialized Chemical and Biochemical Fields

While the specific applications of this compound are yet to be fully explored, the broader class of 5-aminotetrazoles has shown promise in various fields. wikipedia.org Future research should focus on identifying and developing niche applications for this compound.

In medicinal chemistry, the tetrazole ring is often used as a bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. beilstein-journals.org Investigating the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents is a key area of opportunity. For example, substituted 1H-tetrazol-5-amine derivatives have been explored as potent antimicrobial agents. lcbio.pl

In materials science, the high nitrogen content of the tetrazole ring makes it an attractive component for energetic materials. mdpi.com While 5-aminotetrazole (B145819) itself is a known energetic compound, the introduction of the butyl group in this compound could modulate its energetic properties and sensitivity. Further research into its thermal stability and decomposition pathways is warranted to assess its potential in this area. Additionally, tetrazole derivatives have been investigated as corrosion inhibitors, and the adsorption properties of this compound on metal surfaces could be a subject of future studies. acs.org

Scalable and Environmentally Benign Production Methods

For any chemical compound to have a significant impact, its production must be scalable and economically viable. Future research will need to address the development of scalable and environmentally benign production methods for this compound.

Transitioning from laboratory-scale synthesis to industrial production requires careful consideration of factors such as process safety, cost of raw materials, and waste management. google.comgoogle.com The development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 1-butyl-1H-tetrazol-5-amine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the structure, focusing on the tetrazole ring protons (δ ~8-10 ppm) and butyl chain signals (δ ~0.9-1.7 ppm).